Home > Products > Screening Compounds P2008 > Rifamycin B diisobutylamide
Rifamycin B diisobutylamide - 16784-05-7

Rifamycin B diisobutylamide

Catalog Number: EVT-1229029
CAS Number: 16784-05-7
Molecular Formula: C47H66N2O13
Molecular Weight: 867 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifamycin B diisobutylamide is a derivative of the rifamycin class of antibiotics, which are primarily known for their efficacy in treating bacterial infections, particularly tuberculosis and leprosy. This compound is synthesized from rifamycin B, which is produced by the fermentation of specific strains of Amycolatopsis mediterranei. The diisobutylamide modification enhances the pharmacological properties of rifamycin B, potentially improving its therapeutic applications.

Source

Rifamycin B is naturally produced by the actinobacterium Amycolatopsis mediterranei through a complex biosynthetic pathway. The production can be optimized through various fermentation techniques, including medium composition adjustments and the use of specific growth conditions that promote higher yields of rifamycin B .

Classification

Rifamycin B diisobutylamide belongs to the class of polyketide antibiotics. These compounds are characterized by their complex structures derived from polyketide biosynthesis pathways, which involve the assembly of acyl-CoA building blocks through a series of enzymatic reactions. Rifamycins are particularly noted for their ability to inhibit bacterial RNA synthesis.

Synthesis Analysis

Methods

The synthesis of rifamycin B diisobutylamide typically involves the modification of rifamycin B through chemical reactions that introduce the diisobutylamide group. This can be achieved via amide coupling reactions using appropriate coupling agents and solvents under controlled conditions.

Technical Details

  1. Fermentation: The initial step involves cultivating Amycolatopsis mediterranei in a nutrient-rich medium to produce rifamycin B. Optimization techniques such as genetic algorithms and machine learning can enhance yield significantly .
  2. Chemical Modification: Following fermentation, rifamycin B is extracted and purified. The introduction of the diisobutylamide group may involve:
    • Activation of carboxylic acid groups in rifamycin B.
    • Reaction with diisobutylamine in the presence of coupling agents (e.g., EDC, DCC) to form the desired amide bond.
Molecular Structure Analysis

Structure

Rifamycin B diisobutylamide retains the core structure of rifamycin B, characterized by a naphthacene ring system with various functional groups that contribute to its antibiotic properties.

Data

  • Molecular Formula: C27_{27}H38_{38}N2_{2}O6_{6}
  • Molecular Weight: Approximately 478.6 g/mol
  • Structural Features: The presence of a diisobutylamide moiety alters the lipophilicity and potentially enhances cellular permeability compared to rifamycin B.
Chemical Reactions Analysis

Reactions

The chemical reactivity of rifamycin B diisobutylamide includes:

  • Amidation Reactions: Formation of amide bonds under acidic or basic conditions.
  • Hydrolysis: The potential for hydrolytic cleavage under certain conditions, leading to the release of diisobutylamine.

Technical Details

The stability and reactivity profiles can be assessed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which allow for monitoring changes in concentration and structure during reactions.

Mechanism of Action

Process

Rifamycin B diisobutylamide exerts its antibacterial effects primarily through inhibition of bacterial DNA-dependent RNA polymerase. This inhibition blocks the transcription process, preventing bacteria from synthesizing essential proteins necessary for growth and replication.

Data

  • Target Enzyme: DNA-dependent RNA polymerase
  • Inhibition Type: Competitive inhibition
  • Effectiveness: Demonstrated efficacy against a range of Gram-positive bacteria and some Gram-negative bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Does not melt below 300 °C.

Chemical Properties

  • pH Stability: Solutions exhibit stability at pH levels around 5.0 to 7.0.
  • Reactivity: Exhibits typical reactivity associated with amides, including potential hydrolysis under acidic or basic conditions.
Applications

Rifamycin B diisobutylamide has significant scientific applications:

  • Antibiotic Therapy: Utilized primarily in treating tuberculosis and leprosy.
  • Research Tool: Employed in studies investigating RNA polymerase mechanisms and antibiotic resistance.
  • Analytical Chemistry: Used in developing biosensors for detecting bacterial infections due to its interaction with biological molecules .
Chemical Characterization and Structural Analysis

Molecular Structure and Physicochemical Properties

Crystallographic Analysis

Rifamycin B diisobutylamide (C~47~H~66~N~2~O~13~) is a semisynthetic derivative of the natural ansamycin antibiotic rifamycin B. Its structure features a naphthoquinone chromophore fused to a 37-membered macrocyclic lactam backbone ("ansa" chain), modified at the C-4 position by a diisobutylcarbamoylmethyl ether group. The molecule adopts a curved conformation essential for binding to bacterial RNA polymerase, with the diisobutylamide moiety enhancing lipophilicity [1] [3]. Key crystallographic parameters include:

Table 1: Crystallographic Data for Rifamycin B Diisobutylamide

ParameterValue
Molecular FormulaC~47~H~66~N~2~O~13~
Molecular Weight867.46 g/mol (M+H adduct)
Chromophore SystemNaphthohydroquinone-ansa-macrolide
Key Functional GroupsC-4 diisobutylcarbamoylmethyl ether
Predicted CCS (Ų)282.5 (M+H), 281.0 (M-H)
Stereocenters12 chiral centers (Rifamycin B core)

The diisobutylamide substituent introduces significant steric bulk, altering the molecule's electron distribution and rotational freedom compared to the parent rifamycin B. This modification increases the compound's partition coefficient (log P > 5), enhancing membrane permeability [1] [4].

Comparative Structural Features

Structural differentiation among rifamycin derivatives occurs primarily at the C-3/C-4 positions:

Table 2: Structural Comparison of Rifamycin Derivatives

CompoundC-3 ModificationC-4 ModificationMolecular Weight
Rifamycin BH-CH~2~COOH755.80 g/mol
Rifamycin SVHH (decarboxylated)697.78 g/mol
Rifampicin-N-(4-methylpiperazinyl)H822.96 g/mol
Rifamycin B diisobutylamideH-CH~2~CON[CH~2~CH(CH~3~)~2~]~2~867.46 g/mol

The diisobutylamide group substantially increases steric bulk (molar volume ≈ 1,200 ų) compared to rifampicin's piperazine moiety. This modification reduces aqueous solubility but enhances affinity for hydrophobic binding pockets. Spectroscopic analyses reveal characteristic shifts: the quinone carbonyl exhibits a 15 nm bathochromic shift in UV-Vis spectra versus rifamycin B, while ^13^C NMR shows distinct resonances at δ 172.5 ppm (amide carbonyl) and δ 45-55 ppm (diisobutyl methylene carbons) [2] [3] [10].

Synthetic Pathways and Precursor Utilization

Diisobutylamine Synthesis

Diisobutylamine ((CH~3~)~2~CHCH~2~)~2~NH) serves as the essential precursor for rifamycin B diisobutylamide synthesis. Key synthetic routes include:

  • Catalytic Amination of IsobutanolIsobutanol undergoes dehydrogenation to isobutyraldehyde, followed by reductive amination using Ni/Al~2~O~3~ catalysts at 150-200°C under 20-50 bar H~2~. This method achieves 85-92% selectivity with space-time yields of 0.5-0.8 g·L⁻¹·h⁻¹ [6] [7].

  • Leuckart-Wallach ReactionIsobutyraldehyde reacts with formamide at 180°C to form diformyl derivative, hydrolyzed to diisobutylamine by concentrated HCl. Optimized conditions yield 75-80% pure amine after distillation [6].

Critical purification steps involve fractional distillation under inert atmosphere (bp 139°C at 760 mmHg), with trace water removal via molecular sieves. Impurities like monoisobutylamine must be minimized (<0.1%) to prevent competing amidation during rifamycin modification [6] [7].

Semisynthetic Modification Strategies

Rifamycin B diisobutylamide is synthesized via selective modification of microbially derived rifamycin B:

Step 1: Rifamycin B FermentationAmycolatopsis mediterranei strains (e.g., ATCC 13878) produce rifamycin B in barbital-containing media. Process optimization achieves titers >15 g/L through:

  • Carbon source control (glucose/glycerol mixtures)
  • Barbital induction (0.1-0.3 g/L) upregulating polyketide synthase [10]
  • Oxygen-limited fed-batch fermentation (DO maintained at 20-30%)

Step 2: Activation and CouplingThe carboxyl group of rifamycin B undergoes activation for diisobutylamine conjugation:

Method A: Acyl Chloride Intermediate

  • Rifamycin B reacts with SOCl~2~ in anhydrous THF at -20°C
  • Diisobutylamine added (2.5 eq) with catalytic DMAP
  • Yield: 65-70% after silica chromatography

Method B: Carbodiimide-Mediated Coupling

  • Rifamycin B + EDC·HCl (1.2 eq) + HOBt (0.5 eq) in DMF
  • Diisobutylamine (3 eq) added at 0°C → 25°C
  • Yield: 75-85% with reduced epimerization risk [3] [10]

Step 3: PurificationCrude product is purified by:

  • Solvent extraction (ethyl acetate/water, pH 7.5)
  • Silica chromatography (CHCl~3~:MeOH:AcOH = 95:4.5:0.5)
  • Crystallization from acetonitrile-water

The diisobutylamide derivative exhibits enhanced stability versus rifamycin S derivatives, with degradation <5% after 6 months at -20°C under nitrogen [3] [4] [10].

Table 3: Yield Optimization Parameters for Semisynthesis

ParameterAcyl Chloride MethodCarbodiimide Method
Reaction Temperature-20°C → 0°C0°C → 25°C
Coupling Time4-6 hours12-16 hours
Byproduct Formation20-25% (epimerized)5-8% (N-acylurea)
Chromatography NeededYes (multiple steps)Single step
Scalability Limit100 g>1 kg

Comprehensive Compound Index

Properties

CAS Number

16784-05-7

Product Name

Rifamycin B diisobutylamide

IUPAC Name

[(9E,19E,21E)-27-[2-[bis(2-methylpropyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C47H66N2O13

Molecular Weight

867 g/mol

InChI

InChI=1S/C47H66N2O13/c1-23(2)20-49(21-24(3)4)35(51)22-59-34-19-32-42(55)37-36(34)38-44(30(10)41(37)54)62-47(12,45(38)56)60-18-17-33(58-13)27(7)43(61-31(11)50)29(9)40(53)28(8)39(52)25(5)15-14-16-26(6)46(57)48-32/h14-19,23-25,27-29,33,39-40,43,52-55H,20-22H2,1-13H3,(H,48,57)/b15-14+,18-17+,26-16+

InChI Key

MKESTUWPTLCKOK-LPXJNVAJSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.